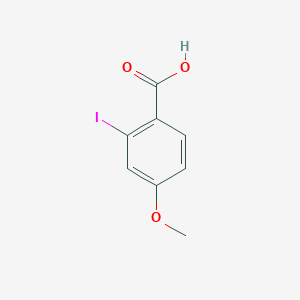

2-Iodo-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHOFYPURZIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510702 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54435-09-5 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodo-4-methoxybenzoic acid chemical properties

An In-Depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional structure—comprising a carboxylic acid, an aryl iodide, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential transformations, making it a valuable building block for researchers in medicinal chemistry, drug development, and materials science. This guide provides an in-depth exploration of the core chemical properties, a validated synthetic protocol, reactivity profile, and key applications of this important compound.

Core Chemical Properties

This compound is a white to brown crystalline solid.[1][2] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl and methoxy oxygens) influences its solid-state packing and solubility profile.

| Property | Value | Source(s) |

| CAS Number | 54435-09-5 | [3] |

| Molecular Formula | C₈H₇IO₃ | [2][3] |

| Molecular Weight | 278.04 g/mol | [3][4] |

| Appearance | White to brown crystalline solid | [1][2] |

| Melting Point | 170-174 °C | [1][2] |

| Solubility | Slightly soluble in water, more soluble in organic solvents. | [2] |

| SMILES | COC1=CC(I)=C(C=C1)C(O)=O | [3] |

| InChI Key | QBPHOFYPURZIKS-UHFFFAOYSA-N |

Stability and Storage: The compound is generally stable under standard laboratory conditions.[2] However, it should be stored in a cool, dry, and sealed container, protected from light and kept away from strong oxidizing agents and fire sources to prevent degradation.[2][3]

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The methoxy (-OCH₃) protons would be a sharp singlet around 3.8-4.0 ppm. The three aromatic protons on the substituted benzene ring will appear in the 6.5-8.0 ppm range, with their specific chemical shifts and coupling patterns determined by the electronic effects of the iodo, methoxy, and carboxyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The carbon attached to the methoxy group would be significantly shielded, while the carbon bearing the iodine atom would be deshielded. The methoxy carbon itself would appear around 55-60 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid would be prominent from 2500-3300 cm⁻¹. A sharp C=O stretch for the carbonyl group would appear around 1700 cm⁻¹. C-O stretches for the ether and carboxylic acid would be visible in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretches would also be present.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is reliably achieved via a Sandmeyer-type reaction, starting from the readily available 4-methoxyanthranilic acid.[1] This process involves the diazotization of the primary amine followed by substitution with iodide.

Experimental Workflow: From Anthranilic Acid to Iodobenzoic Acid

Step 1: Diazotization of 4-Methoxyanthranilic Acid

-

Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 mL of concentrated hydrochloric acid in a suitable reaction vessel.

-

Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

-

Prepare a solution of 62 g of sodium nitrite in 130 mL of water.

-

Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Step 2: Iodide Substitution

-

Prepare a solution of 164 g of potassium iodide in 700 mL of 5-N sulfuric acid.

-

Add this potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, maintaining the reaction temperature between 3-6 °C.[1]

-

Once the addition is complete, stir the mixture at room temperature for 30 minutes.

Step 3: Work-up and Purification

-

Slowly heat the reaction mixture to reflux and maintain boiling for 2 hours.

-

Cool the mixture to room temperature, allowing the product to precipitate as brown crystals.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with water until the filtrate is neutral.

-

Dry the purified this compound under reduced pressure. The expected melting point of the product is approximately 174 °C.[1]

Caption: Synthetic utility of this compound.

Safety and Handling

While having low toxicity, this compound is an organic chemical and requires appropriate safety measures during handling. [2]

-

Hazards: It may cause skin and serious eye irritation. [7][8]It can also be harmful if swallowed and may cause respiratory irritation. [7][9]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat. [7][9]If dust formation is likely, use a NIOSH-approved particle respirator. [7]* Handling: Use in a well-ventilated area, such as a chemical fume hood. [2]Avoid breathing dust or vapors and prevent contact with skin and eyes. [7]* First Aid: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention. [7][9]If inhaled, move the person to fresh air. [9]If swallowed, rinse the mouth with water and consult a physician. [7]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its well-defined structure and predictable, selective reactivity across its three functional groups provide chemists with a powerful tool for the synthesis of complex target molecules. A solid understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 54435-09-5 - Introduction. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Retrieved from [Link]

-

ResearchGate. (2018, April). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Retrieved from [Link]

-

LookChem. (n.d.). Cas 54413-84-2, 2-Iodo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. gustavus.edu [gustavus.edu]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

2-Iodo-4-methoxybenzoic acid synthesis from 4-methoxyanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodo-4-methoxybenzoic acid from 4-methoxyanthranilic acid. The primary method described is the Sandmeyer reaction, a robust and widely used chemical transformation for the conversion of aromatic amines into aryl halides. This document provides a comprehensive overview of the chemical principles, experimental procedures, and analytical characterization involved in this synthesis.

Overview and Chemical Principles

The synthesis of this compound from 4-methoxyanthranilic acid is a classic example of a diazotization reaction followed by a Sandmeyer-type iodination. The process involves two key stages:

-

Diazotization: The primary aromatic amine group (-NH₂) of 4-methoxyanthranilic acid is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group as it is released as nitrogen gas (N₂). This step results in the formation of the desired this compound.

The overall reaction is as follows:

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all substances involved is crucial for the safe and effective execution of this synthesis. The table below summarizes key data for the starting material, reagents, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 4-Methoxyanthranilic acid | C₈H₉NO₃ | 167.16 | 174-177 | 339.8 at 760 mmHg | 1.303 | Slightly soluble in water, soluble in ethanol. |

| Sodium Nitrite | NaNO₂ | 69.00 | 271 | >320 (decomposes) | 2.168 | Highly soluble in water. |

| Potassium Iodide | KI | 166.00 | 681 | 1330 | 3.12 | Highly soluble in water, soluble in ethanol. |

| This compound | C₈H₇IO₃ | 278.04 | 174 | Not available | Not available | Slightly soluble in water, soluble in organic solvents.[1] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer iodination of anthranilic acid derivatives.[2]

Materials:

-

4-methoxyanthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

5-N Sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Beakers

-

Büchner funnel and flask for vacuum filtration

-

Heating mantle with stirring capabilities

-

pH indicator paper

Diazotization of 4-Methoxyanthranilic Acid

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 150 g of 4-methoxyanthranilic acid in 2 liters of deionized water.

-

Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Slowly add 80 ml of concentrated hydrochloric acid to the suspension.

-

In a separate beaker, prepare a solution of 62 g of sodium nitrite in 130 ml of deionized water.

-

Add the sodium nitrite solution dropwise to the stirred suspension of 4-methoxyanthranilic acid over a period of 30 minutes. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Iodination

-

In a large beaker, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.

-

Cool this potassium iodide solution to 3-6 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution dropwise over a period of 45 minutes with vigorous stirring. Maintain the temperature of the reaction mixture between 3-6 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. During this time, the evolution of nitrogen gas will be observed.

-

Slowly heat the mixture to reflux and maintain reflux for 2 hours.

Work-up and Purification

-

Cool the reaction mixture to room temperature. A brown precipitate of the crude product should form.

-

Collect the precipitated brown crystals by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

-

Dry the filter cake under reduced pressure to obtain the crude this compound. The reported melting point of the crude product is 174 °C.[2]

-

For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture can be performed.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-defined reaction pathway. The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Reaction Mechanism

The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine group of 4-methoxyanthranilic acid then attacks the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to form the diazonium salt. In the subsequent iodination step, the iodide ion displaces the dinitrogen molecule.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The overall experimental process can be visualized as a series of sequential steps, from the preparation of the reactants to the final purification of the product.

Caption: Experimental workflow for the synthesis and purification.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (174 °C).[2] A broad melting range would indicate the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

-

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid.

-

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

-

A strong peak around 1250 cm⁻¹ for the C-O stretching of the aryl ether.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 7-8 ppm), and their integration and coupling constants will be consistent with the substitution pattern. The methoxy protons will appear as a sharp singlet at around 3.8-4.0 ppm, integrating to three protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the iodine atom showing a characteristic upfield shift compared to a non-substituted carbon. The methoxy carbon will appear at around 55-60 ppm.

-

Safety Considerations

-

Handling of Reagents: Concentrated hydrochloric and sulfuric acids are highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite is an oxidizing agent and is toxic if ingested. Potassium iodide can cause irritation upon contact.

-

Reaction Conditions: The diazotization reaction is exothermic and must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt. Diazonium salts can be explosive when dry, so they should be kept in solution and used immediately.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

This technical guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets for all chemicals before undertaking this procedure.

References

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic acid (CAS: 54435-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodo-4-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on presenting quantitative data in a structured format and detailing experimental protocols.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] Key physicochemical data are summarized in the table below for easy reference and comparison. While some experimental values are available, others are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 54435-09-5 | [2] |

| Molecular Formula | C₈H₇IO₃ | [2] |

| Molecular Weight | 278.04 g/mol | [3] |

| Melting Point | 170-172 °C or 174 °C | [1][4] |

| Boiling Point | 348.9±27.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water; higher solubility in organic solvents. | [1] |

| pKa | 3.13±0.10 (Predicted) | [1] |

| Density | 1.878±0.06 g/cm³ (Predicted) | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 4-methoxyanthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis from 4-methoxyanthranilic acid[5]

Materials:

-

4-methoxyanthranilic acid (150 g)

-

Water (2 liters)

-

Concentrated hydrochloric acid (80 ml)

-

Sodium nitrite (62 g)

-

Potassium iodide (164 g)

-

5-N Sulfuric acid (700 ml)

Procedure:

-

Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid in a suitable reaction vessel.

-

Cool the suspension to 0 °C.

-

While maintaining the temperature between 0-5 °C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring over a period of 30 minutes.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

In a separate vessel, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.

-

Add the potassium iodide solution dropwise to the diazonium salt solution at a temperature of 3-6 °C over 45 minutes.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Slowly heat the mixture to reflux and maintain at reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Collect the precipitated brown crystals by filtration.

-

Wash the filter cake with water until neutral.

-

Dry the product under reduced pressure to yield 2-iodo-4-methoxy-benzoic acid. The reported melting point of the product is 174 °C.[4]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the iodo, methoxy, and carboxylic acid groups.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether and carboxylic acid, and C-H stretches of the aromatic ring and methyl group.

Predicted Mass Spectrum

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and the iodine atom.

Applications in Organic Synthesis and Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[1] Its utility stems from the presence of three key functional groups: the carboxylic acid, the aryl iodide, and the methoxy group. The aryl iodide functionality is particularly useful for participating in various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, to form new carbon-carbon and carbon-heteroatom bonds.

While specific examples of drugs synthesized directly from this compound are not prominently documented in the searched literature, the broader class of substituted benzoic acids are crucial scaffolds in medicinal chemistry. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents.[5][6]

Biological Activity of Structurally Related Compounds

Although no specific biological activity has been reported for this compound itself, studies on structurally similar methoxybenzoic acid derivatives have revealed a range of biological effects.

-

Anticancer Activity: Derivatives of 4-methoxybenzoic acid have been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[7]

-

Anti-inflammatory and Antioxidant Activity: 2-Hydroxy-4-methoxybenzoic acid has demonstrated the ability to attenuate CCl₄-induced hepatotoxicity in rats through anti-inflammatory and antioxidant mechanisms.[8]

-

Enzyme Inhibition: Benzoic acid derivatives are being explored as inhibitors for various enzymes, including carbonic anhydrases and kinases, which are targets in cancer therapy.[9][10][11]

Signaling Pathway Interactions of Related Molecules

Derivatives of methoxybenzoic acid have been shown to interact with key signaling pathways implicated in disease. For example, some derivatives of 4-methoxybenzoic acid have been found to target the Akt/NFκB cell survival signaling pathway, which is often dysregulated in cancer.[7] The development of inhibitors for enzymes like CSNK2A and PIM kinases, which can involve benzoic acid scaffolds, highlights the potential for this class of compounds to modulate critical cellular signaling cascades.[9]

Experimental Workflows and Logical Relationships

The synthesis and potential application of this compound can be visualized through the following workflows.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its readily available synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. While direct biological data on the title compound is limited, the known activities of structurally related benzoic acid derivatives provide a strong rationale for its use in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research into the specific applications and biological profiling of derivatives of this compound is warranted to fully exploit its potential.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 54435-09-5 [sigmaaldrich.com]

- 3. 54435-09-5|this compound|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medscape.com [medscape.com]

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid

This technical guide provides comprehensive information on 2-Iodo-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant biological pathways.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₇IO₃ | [1] |

| Molecular Weight | 278.04 g/mol | [1][2] |

| CAS Number | 54435-09-5 | [1][2] |

| IUPAC Name | This compound | |

| Purity (Typical) | 95% | [1] |

| Melting Point | 174 °C | [3] |

| Appearance | Brown crystals | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Sandmeyer-type Iodination

A common and effective method for the synthesis of this compound is through a Sandmeyer-type iodination reaction starting from 4-methoxyanthranilic acid.[3][4]

Materials:

-

4-methoxyanthranilic acid

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

5-N Sulfuric acid (H₂SO₄)

-

Water

-

Ice

Procedure:

-

Diazotization: Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.

-

Add a solution of 62 g of sodium nitrite in 130 ml of water dropwise with stirring at 0-5°C over 30 minutes.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

-

Iodination: Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.

-

Add the potassium iodide solution dropwise to the diazonium salt solution at 3-6°C over 45 minutes.

-

Reaction Completion and Isolation: Stir the mixture at room temperature for 30 minutes and then slowly heat to reflux.

-

Maintain the reflux for 2 hours, then cool the mixture to room temperature.

-

The precipitated brown crystals of this compound are collected by filtration.

-

Wash the crystals with water until neutral and dry under reduced pressure.

Caption: Synthesis workflow for this compound.

Analytical Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This proposed HPLC method is adapted from a validated protocol for the structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, and is suitable for the quantification of this compound in various samples.[5][6]

Objective: To quantify the concentration of this compound.

Materials and Reagents:

-

This compound analytical standard

-

HPLC grade acetonitrile and methanol

-

HPLC grade water

-

Formic acid

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC system with a UV detector

-

0.45 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. A typical starting ratio is 70:30 (v/v) aqueous to organic phase.

-

Standard Stock Solution: Accurately weigh a known amount of the this compound standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation:

-

For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.

-

For solid samples, perform a suitable extraction (e.g., sonication in methanol-water) followed by dilution.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with acidified water and acetonitrile/methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at an optimal wavelength determined by a wavelength scan of the standard (likely around 280 nm).

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on this curve.

Caption: Workflow for HPLC quantification of this compound.

Potential Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, research on structurally similar compounds like 2-Hydroxy-4-methoxybenzoic acid has shown anti-inflammatory and antioxidant effects.[7] These effects are associated with the modulation of enzymes such as heme oxygenase-1 (HO-1) and myeloperoxidase (MPO). A potential signaling pathway is visualized below.

Caption: Potential anti-inflammatory and antioxidant signaling pathway.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 54435-09-5|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Iodo-4-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative and Qualitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for 2-iodo-4-methoxybenzoic acid in common organic solvents. However, general qualitative descriptions indicate that it is more soluble in organic solvents than in water.

For comparative purposes, related benzoic acid derivatives offer insights into expected solubility behavior. For instance, 2-iodobenzoic acid is reportedly soluble in ethanol and acetone[1]. It is reasonable to infer that this compound would exhibit similar solubility in polar organic solvents.

The following table summarizes the available qualitative solubility information for this compound and the quantitative solubility of a structurally related compound, 4-methoxybenzoic acid, to provide a general reference.

Table 1: Solubility of this compound and a Related Compound

| Solvent | Chemical Class | Quantitative Solubility of this compound | Qualitative Solubility of this compound | Quantitative Solubility of 4-Methoxybenzoic Acid (Mole Fraction, x) at 298.15 K (25°C) |

| Water | Protic | Not Available | Slightly Soluble | Sparingly Soluble (0.3 g/L at 20°C) |

| Methanol | Alcohol | Not Available | Soluble (Inferred) | 0.1556 |

| Ethanol | Alcohol | Not Available | Soluble (Inferred) | - |

| 1-Butanol | Alcohol | Not Available | Soluble (Inferred) | 0.0895 (at 283.15K) |

| Acetone | Ketone | Not Available | Soluble (Inferred) | - |

| Ethyl Acetate | Ester | Not Available | Soluble (Inferred) | - |

| Diethyl Ether | Ether | Not Available | Soluble (Inferred) | Soluble |

| Chloroform | Halogenated | Not Available | Soluble (Inferred) | Freely Soluble |

Note: The solubility of 4-methoxybenzoic acid is provided for comparative purposes and is not representative of this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used experimental protocol.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the saturated solution. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure accuracy and precision.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing solubility and its applications.

References

2-Iodo-4-methoxybenzoic acid melting point and physical state

An In-Depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid: Properties, Synthesis, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 54435-09-5), a crucial intermediate in various fields of organic synthesis. The document details its fundamental physicochemical properties, including its melting point and physical state, supported by experimental data and established literature. Furthermore, this guide outlines a common synthetic route, discusses its primary applications in the development of pharmaceuticals and functional materials, and provides essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical manufacturing.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring an iodine atom and a methoxy group on the benzoic acid core, imparts specific chemical reactivity and physical characteristics that are pivotal for its role as a synthetic building block.

Physical State and Appearance

At standard temperature and pressure, this compound exists as a white crystalline solid . It is often described as having a distinctive odor[1]. The crystalline nature of the compound is indicative of a well-ordered molecular lattice structure in its solid form.

Melting Point

The melting point of this compound is a critical parameter for its identification, purity assessment, and manipulation in synthetic protocols. The established melting point range for this compound is 170-172 °C [1]. A sharp melting point within this range is a strong indicator of high purity.

Solubility Profile

The solubility of this compound is consistent with its chemical structure. It is slightly soluble in water, a characteristic attributed to the polar carboxylic acid group capable of hydrogen bonding. However, its solubility is significantly higher in common organic solvents, owing to the nonpolar nature of the iodinated benzene ring[1].

Summary of Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 54435-09-5 | [2][3][4][5] |

| Molecular Formula | C₈H₇IO₃ | [1][5] |

| Molecular Weight | 278.04 g/mol | [4][5] |

| Physical State | White crystalline solid | [1] |

| Melting Point | 170-172 °C | [1] |

| Solubility | Slightly soluble in water; higher in organic solvents | [1] |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C | [4] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is commonly synthesized from a precursor, 2-iodo-4-methoxyanisole. The synthesis involves the conversion of the anisole's methyl ether group to a carboxylic acid. One described method involves reacting 2-iodo-4-methoxyanisole with an acid under alkaline conditions to yield the final product[1]. The stability of the carbon-iodine bond and the methoxy group under these conditions is crucial for a successful reaction.

The workflow for a generalized synthesis can be visualized as follows:

Sources

Spectroscopic Profile of 2-Iodo-4-methoxybenzoic Acid: A Technical Guide

This guide provides a detailed analysis of the spectroscopic data for 2-Iodo-4-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on analogous compounds, alongside available Mass Spectrometry (MS) information. Furthermore, it includes comprehensive experimental protocols for acquiring such spectroscopic data and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key predicted and available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo and carboxylic acid groups.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Predicted Multiplicity |

| -COOH | ~10-13 | Singlet (broad) |

| Aromatic H (H-3) | ~7.5-7.7 | Doublet |

| Aromatic H (H-5) | ~7.3-7.5 | Doublet of doublets |

| Aromatic H (H-6) | ~7.9-8.1 | Doublet |

| -OCH₃ | ~3.9 | Singlet |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and often appears as a broad singlet.

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C=O | ~168-172 |

| Ar-C (ipso, attached to -COOH) | ~130-135 |

| Ar-C (ipso, attached to -I) | ~90-95 |

| Ar-C (ortho to -COOH) | ~138-142 |

| Ar-C (ortho to -OCH₃) | ~115-120 |

| Ar-C (meta to -COOH, ortho to -I) | ~122-126 |

| Ar-C (ipso, attached to -OCH₃) | ~160-164 |

| -OCH₃ | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and methoxy functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Carboxylic acid) | 1680-1710 | Stretching |

| C=C (Aromatic) | 1580-1620 | Stretching |

| C-O (Ether and Acid) | 1200-1300 | Stretching |

| C-I | 500-600 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]

| Adduct | m/z |

| [M+H]⁺ | 278.95128 |

| [M+Na]⁺ | 300.93322 |

| [M-H]⁻ | 276.93672 |

| [M+NH₄]⁺ | 295.97782 |

| [M+K]⁺ | 316.90716 |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of solid this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

¹H NMR Acquisition : A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers the expected range of chemical shifts (typically 0-15 ppm), and a relaxation delay of 1-5 seconds between pulses.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width usually covers 0-220 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : For a solid organic compound, direct infusion or introduction via a solid probe with heating can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).

-

Ionization : Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, which can be analyzed in either positive or negative ion mode.

-

Mass Analysis : A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

References

A Technical Guide to the Purity and Characterization of 2-Iodo-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of 2-Iodo-4-methoxybenzoic acid, a key intermediate in various synthetic applications. This document outlines its physicochemical properties, detailed analytical methodologies for its characterization, and a representative synthetic protocol.

Physicochemical and Purity Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₇IO₃ | [1][2] |

| Molecular Weight | 278.04 g/mol | [2] |

| CAS Number | 54435-09-5 | [1][3] |

| Melting Point | 174 °C | [4] |

| Purity (Typical) | ≥95% | [2] |

| Appearance | Brown crystals | [4] |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-methoxyanthranilic acid followed by a Sandmeyer-type reaction with potassium iodide.[4]

Experimental Protocol:

-

Diazotization: 150 g of 4-methoxyanthranilic acid is suspended in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C. A solution of 62 g of sodium nitrite in 130 ml of water is added dropwise with stirring at 0-5°C over 30 minutes. The resulting diazonium salt solution is stirred for an additional 15 minutes at this temperature.[4]

-

Iodination: A solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid is then added dropwise at 3-6°C over 45 minutes.[4]

-

Reaction Completion and Isolation: The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2 hours. After cooling to room temperature, the precipitated brown crystals are collected by filtration and washed with water until neutral.[4]

-

Drying: The final product, 2-iodo-4-methoxy-benzoic acid, is dried under reduced pressure.[4]

Synthesis workflow for this compound.

Characterization Methodologies

Comprehensive characterization is crucial to confirm the identity and purity of this compound. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts will be influenced by the positions of the iodo and methoxy substituents on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule, with characteristic signals for the carboxylic carbon, the aromatic carbons, and the methoxy carbon.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[6]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General - GC-MS):

-

Sample Introduction: Inject a dilute solution of the compound in a volatile organic solvent into a Gas Chromatograph-Mass Spectrometer (GC-MS).[6]

-

Ionization: Use Electron Ionization (EI) at 70 eV.[6] The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (278.04 g/mol ).

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound. A reversed-phase method is typically suitable for this type of aromatic carboxylic acid.[7]

Experimental Protocol (General):

-

Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.[8]

-

Mobile Phase: A mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[7]

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak.

Analytical workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Applications of 2-Iodo-4-methoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxybenzoic acid is a versatile halogenated aromatic compound that serves as a valuable building block in the synthesis of a variety of bioactive molecules. Its substituted phenyl ring provides a scaffold for the development of compounds with potential therapeutic applications. The presence of an iodine atom at the 2-position and a methoxy group at the 4-position allows for diverse chemical modifications, making it an attractive starting material in drug discovery and development. The iodine atom is a particularly useful functional group, enabling transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann reactions, which are pivotal in the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, focusing on its use in the synthesis of potential therapeutic agents targeting key biological pathways.

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of compounds targeting a range of biological entities. Two prominent areas of application are in the development of thyroid hormone receptor antagonists and inhibitors of the eukaryotic translation initiation factor 4E (eIF4E).

Thyroid Hormone Receptor (TR) Antagonists

Derivatives of halo-methoxybenzoic acids have been investigated as antagonists of the thyroid hormone receptor (TR), which are of therapeutic interest for conditions such as hyperthyroidism. The general strategy involves the synthesis of diaryl ether structures, where the this compound moiety serves as a key building block. The iodine atom allows for the crucial carbon-oxygen bond formation through an Ullmann condensation reaction.

The thyroid hormone receptor is a nuclear receptor that, upon binding to thyroid hormones (T3 and T4), regulates the transcription of target genes involved in metabolism, growth, and development. In hyperthyroidism, excessive TR signaling leads to a hypermetabolic state. TR antagonists aim to block this signaling cascade.

Eukaryotic Translation Initiation Factor 4E (eIF4E) Inhibitors

The eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often dysregulated in cancer. Benzoic acid derivatives have been explored as inhibitors of the eIF4E/eIF4G interaction, which is crucial for the initiation of cap-dependent translation. This compound can serve as a scaffold for the synthesis of such inhibitors. The iodo-group can be functionalized, for instance, through a Suzuki-Miyaura coupling reaction to introduce various aryl or heteroaryl moieties, allowing for the exploration of the structure-activity relationship (SAR).

The eIF4E protein is a critical node in signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. By inhibiting eIF4E, the translation of key oncogenic proteins can be suppressed, leading to anti-tumor effects.[1][2][3][4][5]

Quantitative Data

| Compound ID | Structure | Target | Assay | Activity (IC₅₀) | Reference |

| Analog 1 | 3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid | Thyroid Hormone Receptor α (TRα) | T3-stimulated reporter gene | Antagonist activity | [6] |

| Thyroid Hormone Receptor β (TRβ) | T3-stimulated reporter gene | Weak partial antagonist | [6] |

Experimental Protocols

The following are detailed experimental protocols adapted for the use of this compound in the synthesis of the aforementioned classes of compounds.

Synthesis of a Potential Thyroid Hormone Receptor Antagonist

This multi-step synthesis is adapted from the procedure for the corresponding bromo-analog.

Step 1: Demethylation of this compound

-

Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-iodo-4-hydroxybenzoic acid.

Step 2: Esterification of 2-Iodo-4-hydroxybenzoic acid

-

Suspend 2-iodo-4-hydroxybenzoic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.5 eq).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to give methyl 2-iodo-4-hydroxybenzoate.

Step 3: Ullmann Condensation

-

To a reaction vessel, add methyl 2-iodo-4-hydroxybenzoate (1.0 eq), the desired substituted phenol (1.2 eq), copper(I) iodide (CuI) (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline) (0.2 eq), and a base (e.g., cesium carbonate) (2.0 eq).

-

Add a high-boiling point polar solvent (e.g., N,N-dimethylformamide).

-

Heat the reaction mixture at 100-140 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain the coupled ester.

Step 4: Hydrolysis

-

Dissolve the coupled ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (3.0 eq).

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with dilute HCl.

-

Extract the product with an organic solvent, dry, and concentrate to yield the final potential TR antagonist.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the biaryl-4-methoxybenzoic acid derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the presence of the iodo-substituent, which facilitates key carbon-carbon and carbon-heteroatom bond-forming reactions, essential for the construction of complex molecular scaffolds found in many therapeutic agents. The applications in the synthesis of potential thyroid hormone receptor antagonists and eIF4E inhibitors highlight its importance in developing novel treatments for a range of diseases, including metabolic disorders and cancer. The provided synthetic protocols offer a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design and synthesis of a thyroid hormone receptor (TR) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Iodo-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the selection of versatile and strategically functionalized intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 2-Iodo-4-methoxybenzoic acid, a readily accessible aromatic compound, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive carboxylic acid, an activatable iodide, and an electron-donating methoxy group, offers a trifecta of chemical handles for diverse synthetic transformations. This technical guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its role as a precursor in the synthesis of targeted cancer therapeutics and its utility in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling. Through a detailed examination of reaction mechanisms, step-by-step protocols, and strategic considerations, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Molecular Architecture and Strategic Value of this compound

This compound (CAS No: 54435-09-5) is a crystalline solid with the molecular formula C₈H₇IO₃.[1][2] Its strategic value in pharmaceutical synthesis is rooted in the orthogonal reactivity of its three key functional groups. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or conversion to other functional groups. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can be a key pharmacophoric element in the final drug molecule.[3] Most importantly, the iodine atom at the ortho position to the carboxylic acid serves as a versatile linchpin for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

The inherent reactivity of the carbon-iodine bond makes it an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are cornerstones of modern pharmaceutical synthesis.[5][6] This guide will delve into the practical applications of this versatile intermediate, with a focus on its conversion to key precursors for API synthesis and its direct use in sophisticated coupling strategies.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in multi-step synthesis.

| Property | Value | Reference |

| CAS Number | 54435-09-5 | [2] |

| Molecular Formula | C₈H₇IO₃ | [2] |

| Molecular Weight | 278.04 g/mol | [2] |

| Appearance | Brown to off-white crystalline powder | [7] |

| Melting Point | 174 °C | [7] |

| Purity | Typically ≥95% | [2] |

The synthesis of this compound is commonly achieved via a Sandmeyer-type reaction starting from 4-methoxyanthranilic acid. This well-established protocol provides a reliable and scalable route to this key intermediate.[7]

Detailed Synthesis Protocol for this compound

This protocol is adapted from established literature procedures.[7]

Materials:

-

4-methoxyanthranilic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Potassium iodide

-

5-N Sulfuric acid

-

Water

Procedure:

-

Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.

-

Slowly add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

-

Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.

-

Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly heat the mixture to reflux and maintain reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Collect the precipitated brown crystals by filtration and wash with water until the filtrate is neutral.

-

Dry the product under reduced pressure to yield this compound.

Application in the Synthesis of Trametinib: A Case Study

Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are key components of the MAPK signaling pathway.[8] It is used in the treatment of various cancers, including melanoma.[9] A crucial building block in the synthesis of Trametinib is 2-fluoro-4-iodoaniline.[10] While not a direct descendant, this compound can be considered a strategic precursor to this key intermediate through a series of well-established synthetic transformations.

Synthetic Pathway from this compound to a Key Trametinib Precursor

The conversion of a benzoic acid to an aniline can be achieved through rearrangements such as the Hofmann or Curtius rearrangement.[1][4] These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. The following workflow outlines a plausible synthetic route.

Caption: Plausible synthetic workflow from this compound to a key Trametinib intermediate.

The Curtius Rearrangement: A Key Transformation

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate.[1] This reaction is particularly useful for converting carboxylic acids to primary amines with the loss of one carbon atom.[7]

Mechanism Overview: The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom as nitrogen gas is eliminated. This migration occurs with full retention of the configuration of the migrating group.[1]

Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea: A Core Trametinib Fragment

The key intermediate, 2-fluoro-4-iodoaniline, is then used to construct N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a central component of the Trametinib molecule.[2]

Experimental Protocol:

-

Dissolve 2-fluoro-4-iodoaniline in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyclopropyl isocyanate in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

This intermediate is then further elaborated through a series of cyclization and condensation reactions to yield the final Trametinib API.[11]

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly valued in pharmaceutical synthesis for its ability to construct carbon-carbon bonds under mild conditions. Derivatives of this compound are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond.

General Workflow for a Sonogashira Coupling Reaction

Caption: Generalized workflow for a Sonogashira coupling reaction.

Mechanistic Insights into the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[6]

-

Palladium Cycle:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl iodide (the derivative of this compound) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step.

-

Exemplary Protocol for a Sonogashira Coupling with a 2-Iodoaniline Derivative

This protocol is a representative example of a Sonogashira coupling involving an iodoaniline derivative, which can be conceptually applied to derivatives of this compound.[3]

Materials:

-

o-Iodoaniline derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., (PPh₃)₂CuBH₄)

-

Base (e.g., DBU)

-

Anhydrous solvent (e.g., DMF or toluene)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the o-iodoaniline derivative and the terminal alkyne in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Add the palladium catalyst and the copper(I) co-catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its strategically positioned functional groups provide a robust platform for the synthesis of complex molecular architectures. As demonstrated through the synthetic strategy towards the anticancer drug Trametinib, this compound can serve as a key starting material for the preparation of crucial API precursors. Furthermore, its utility in powerful C-C bond-forming reactions like the Sonogashira coupling underscores its importance in modern drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

-

Curtius rearrangement. Wikipedia. Available at: [Link]

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available at: [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com. Available at: [Link]

-

The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene. PubMed - NIH. Available at: [Link]

-

Trametinib | C26H23FIN5O4 | CID 11707110. PubChem - NIH. Available at: [Link]

-

Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

- Method of producing 4-demethoxydaunorubicin. Google Patents.

-

Synthesis of Idarubicinone via Global Functionalization of Tetracene. ChemRxiv. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

-

A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]

-

4-Methoxybenzoic Acid: A Key Intermediate in Organic Synthesis and Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

-

Synthesis and antitumor activity of novel 4-demethoxyanthracylines. PubMed. Available at: [Link]

-

Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. Available at: [Link]

- Industrial process for the preparation of cariprazine. Google Patents.

- Synthesis method for cariprazine. Google Patents.

-

Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Available at: [Link]

- A process for the preparation of cariprazine hydrochloride. Google Patents.

-

Trametinib. MedPath. Available at: [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. preprints.org [preprints.org]

- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Iodo-4-methoxybenzoic Acid Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction